molecular formula C17H16FN3O3S B2709805 Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537045-51-5

Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2709805
CAS RN: 537045-51-5
M. Wt: 361.39
InChI Key: ALIUOMZWLHSXSX-UHFFFAOYSA-N
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Description

“Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The resulting mixture was then cooled to room temperature .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of a substituted aldehyde with ethyl acetoacetate and urea in the presence of concentrated hydrochloric acid . The resulting mixture was then refluxed in phosphorus oxychloride .

Scientific Research Applications

Synthetic Methodologies and Derivative Formation

The synthesis of pyrimidine derivatives, akin to the compound , often involves reactions that explore the versatility of the pyrimidine ring. Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, precursors to pyrimidine derivatives, providing insights into the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. Such methodologies have paved the way for creating a variety of pyrimidine-based compounds with potential application in diverse fields (Kappe & Roschger, 1989).

Potential Applications in Biological Systems

The structural intricacies of pyrimidine derivatives allow for their investigation in biological applications. Tiwari et al. (2018) explored the antimicrobial properties of chromone-pyrimidine coupled derivatives, indicating the potential of such compounds in developing new antimicrobial agents. Their study also included an assessment of enzyme inhibition, suggesting these derivatives' role in probing biological pathways and mechanisms (Tiwari et al., 2018).

Advanced Synthesis Techniques

Advancements in synthetic techniques have enabled the efficient creation of pyrimidine derivatives. Nishimura et al. (2011) discussed the synthesis of dihydropyrimidine products through the Atwal-Biginelli cyclocondensation reaction, showcasing the evolution of synthetic strategies to obtain pyrimidine derivatives with specific substituents (Nishimura et al., 2011).

Structural and Functional Diversity

The functional diversity of pyrimidine derivatives is further exemplified by studies on their structural modifications and subsequent biological activities. Sharma et al. (2012) synthesized and evaluated a series of pyrimidine derivatives for their antimicrobial and anticancer properties, highlighting the significant potential of structurally varied pyrimidine compounds in medicinal chemistry (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of this compound is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties, showing significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

methyl 5-(4-fluorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-8-11(16(23)24-2)12(9-4-6-10(18)7-5-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIUOMZWLHSXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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